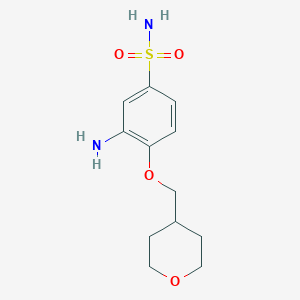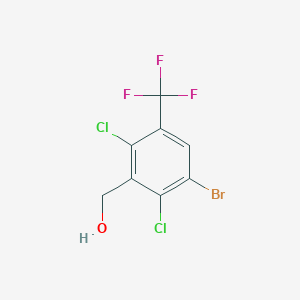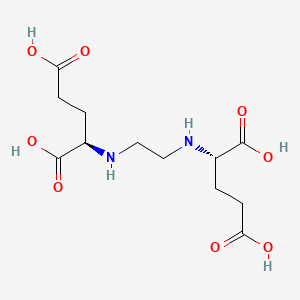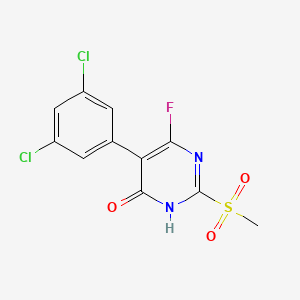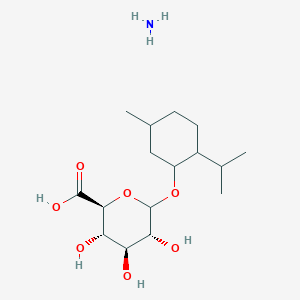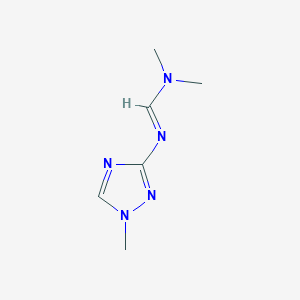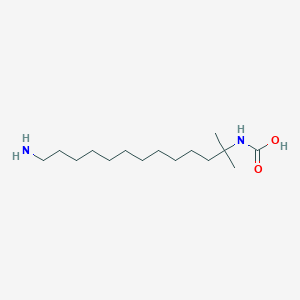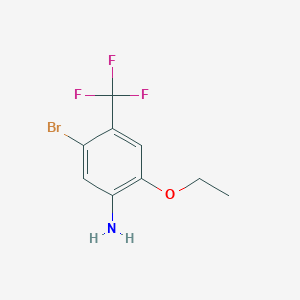
6-(1-Naphthyl)-2-thioureido-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Naphthyl)-2-thioureido-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a naphthyl group, a thioureido group, and a trifluoromethyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-Naphthyl)-2-thioureido-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 1-naphthylamine with thiourea in the presence of a suitable catalyst to form the thioureido intermediate. This intermediate is then reacted with a trifluoromethyl-substituted pyrimidine derivative under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 6-(1-Naphthyl)-2-thioureido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thioureido group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(1-Naphthyl)-2-thioureido-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 6-(1-Naphthyl)-2-thioureido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
6-(1-Naphthyl)-2-thioureido-4-methylpyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
6-(1-Naphthyl)-2-thioureido-4-chloropyrimidine: Contains a chlorine atom instead of a trifluoromethyl group.
6-(1-Naphthyl)-2-thioureido-4-phenylpyrimidine: Features a phenyl group in place of the trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in 6-(1-Naphthyl)-2-thioureido-4-(trifluoromethyl)pyrimidine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a drug candidate.
Propiedades
Fórmula molecular |
C16H11F3N4S |
|---|---|
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
[4-naphthalen-1-yl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea |
InChI |
InChI=1S/C16H11F3N4S/c17-16(18,19)13-8-12(21-15(22-13)23-14(20)24)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H3,20,21,22,23,24) |
Clave InChI |
HCVXPEYJHYTVSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=NC(=N3)NC(=S)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



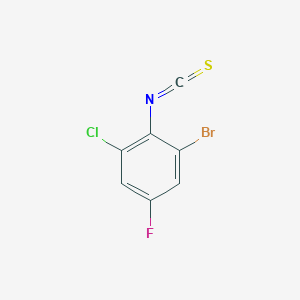
![Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B13725008.png)

